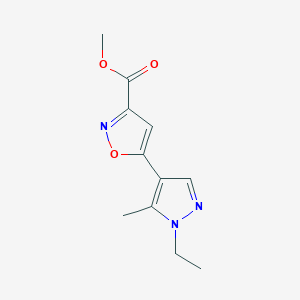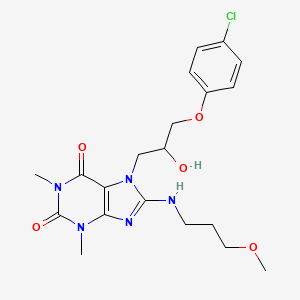![molecular formula C9H8F2O3 B2708799 2-(2,2-Difluorobenzo[1,3]dioxol-4-yl)ethanol CAS No. 334778-39-1](/img/structure/B2708799.png)
2-(2,2-Difluorobenzo[1,3]dioxol-4-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Difluorobenzo[1,3]dioxol-4-yl)ethanol is an organic compound characterized by the presence of a dioxole ring substituted with two fluorine atoms and an ethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluorobenzo[1,3]dioxol-4-yl)ethanol typically involves the reaction of 2,2-difluorobenzo[1,3]dioxole with an appropriate ethanol derivative under controlled conditions. One common method involves the use of a Grignard reagent, where 2,2-difluorobenzo[1,3]dioxole is reacted with ethyl magnesium bromide, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2-Difluorobenzo[1,3]dioxol-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-(2,2-Difluorobenzo[1,3]dioxol-4-yl)acetaldehyde or 2-(2,2-Difluorobenzo[1,3]dioxol-4-yl)acetic acid.
Reduction: 2-(2,2-Difluorobenzo[1,3]dioxol-4-yl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2,2-Difluorobenzo[1,3]dioxol-4-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Mecanismo De Acción
The mechanism of action of 2-(2,2-Difluorobenzo[1,3]dioxol-4-yl)ethanol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of biomolecules. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
(2,2-Difluoro-1,3-benzodioxol-5-yl)methanol: Similar structure but with a methanol group instead of ethanol.
2,2-Difluorobenzo[d][1,3]dioxol-5-amine: Contains an amine group instead of an ethanol group.
2,2-Difluorobenzo[d][1,3]dioxole-4-carboxylic acid: Contains a carboxylic acid group.
Uniqueness
2-(2,2-Difluorobenzo[1,3]dioxol-4-yl)ethanol is unique due to its specific combination of a dioxole ring with two fluorine atoms and an ethanol group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
2-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c10-9(11)13-7-3-1-2-6(4-5-12)8(7)14-9/h1-3,12H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXBXXZZNKREFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-1-phenyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2708720.png)

![3-chloro-4-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)pyridine](/img/structure/B2708723.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2708726.png)


![2-cyclopropyl-1-{1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2708729.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2708731.png)

![1-(4-benzylpiperidin-1-yl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]ethan-1-one](/img/structure/B2708734.png)
![2-(acetylsulfanyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2708735.png)
